molecular formula C21H23N3O3S B2472743 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 2034570-29-9

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2472743
CAS No.: 2034570-29-9
M. Wt: 397.49
InChI Key: CTJCNENVDRTWAG-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure incorporates a benzothiophene moiety, a group often associated with varied biological activities in pharmaceutical compounds, linked via a dimethylaminoethyl chain to an ethanediamide (oxamide) bridge and a 2-methoxyphenyl group. This specific arrangement of functional groups suggests potential for interaction with neurological targets. The dimethylaminoethyl side chain is a common feature in many bioactive molecules designed to interact with the central nervous system. Researchers may find this compound valuable as a chemical scaffold or lead compound for developing novel probes in neuropharmacology, particularly for studying pain pathways or receptor binding activities. The presence of the ethanediamide group also provides a site for potential further chemical modification, making it a versatile intermediate in synthetic chemistry programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-24(2)17(15-13-28-19-11-7-4-8-14(15)19)12-22-20(25)21(26)23-16-9-5-6-10-18(16)27-3/h4-11,13,17H,12H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJCNENVDRTWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(Dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide (BG14215)

Key Similarities :

  • Ethanediamide backbone with dimethylaminoethyl and aryl substituents.
  • Use of heteroaromatic systems (thiophene vs. benzothiophene).

Key Differences :

  • Aromatic System : BG14215 substitutes benzothiophene with a smaller thiophene ring, reducing steric hindrance and aromatic surface area. This may lower binding affinity in targets requiring extended π-systems .
  • Aryl Group : The 3-fluoro-4-methylphenyl group in BG14215 introduces electron-withdrawing (fluoro) and lipophilic (methyl) groups, contrasting with the electron-donating 2-methoxyphenyl in the target compound.
  • Molecular Weight : BG14215 (349.423 g/mol) is lighter than the target compound (~420–450 g/mol estimated), influencing solubility and pharmacokinetics .
N-(2-Dimethylaminoethyl)-N'-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]oxamide

Key Similarities :

  • Ethanediamide core with dimethylaminoethyl and aryl groups.
  • Presence of a carbamoyl-linked aromatic system (pyrazole).

Key Differences :

  • Functional Groups : The pyrazole-carbamoyl group introduces hydrogen-bonding capabilities absent in the target compound.
  • Biological Relevance : The pyrazole moiety is associated with anti-inflammatory and analgesic activity, suggesting divergent therapeutic applications compared to the benzothiophene-based compound .
Dimethenamid and Alachlor (Acetamide Herbicides)

Key Similarities :

  • Amide functional groups.
  • Chloro and aryl substituents.

Key Differences :

  • Backbone: Dimethenamid and alachlor are monoamide acetamides, whereas the target compound is a diamide.
  • Bioactivity : Acetamide herbicides target plant acetyl-CoA carboxylase, while ethanediamides may exhibit broader pharmacological or catalytic roles .
Spectroscopic Data
  • 1H NMR : The benzothiophene protons (δ 7.2–8.1 ppm) and methoxy group (δ 3.8–3.9 ppm) would dominate the spectrum, distinct from thiophene (δ 6.5–7.5 ppm) or pyrazole (δ 7.0–8.5 ppm) signals in analogs .
  • IR : Strong C=O stretches (~1650–1700 cm⁻¹) confirm the ethanediamide backbone, with benzothiophene C-S stretches (~650 cm⁻¹) absent in thiophene analogs .
Pharmacological Potential
  • The dimethylamino group enhances water solubility, a feature shared with BG14215 and pharmacopeial compounds like ranitidine derivatives () .
  • Benzothiophene’s extended aromatic system may improve binding to serotonin or dopamine receptors, as seen in benzothiophene-based drugs (e.g., zileuton) .
Material Science
  • Ethanediamides with N,O-bidentate groups () are used in metal-catalyzed C–H functionalization. The target compound’s benzothiophene could stabilize metal complexes via π-coordination .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic System
Target Compound C₂₃H₂₅N₃O₃S ~435.5 1-Benzothiophene, 2-methoxyphenyl Benzothiophene
BG14215 C₁₇H₂₀FN₃O₂S 349.423 Thiophene, 3-fluoro-4-methylphenyl Thiophene
N-(2-Dimethylaminoethyl)-N'-[2-(pyrazolyl)phenyl]oxamide C₂₀H₂₄N₆O₃ 396.45 Pyrazole, dimethylaminoethyl Pyrazole
Dimethenamid C₁₂H₁₈ClNO₂S 275.79 Chloro, thienyl, methoxy Thiophene

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide, commonly referred to as a benzothiophene derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiophene moiety : Imparts unique electronic properties.
  • Dimethylamino group : Enhances solubility and potential interactions with biological targets.
  • Methoxyphenyl group : May influence receptor binding and pharmacokinetics.

Its molecular formula is C20H24N2OC_{20}H_{24}N_2O, with a molecular weight of approximately 324.42 g/mol.

The primary mechanism of action for this compound is still under investigation. However, its structural similarities to other benzothiophene derivatives suggest possible interactions with various biological targets:

  • Serotonin Receptors : Preliminary studies indicate that compounds in this class may exhibit serotonergic activity, which could be beneficial in treating neuropsychiatric disorders.
  • RNA-binding Proteins : Similar compounds have shown inhibitory effects on RNA-binding proteins like HuR, which are involved in cancer progression and inflammation.

Biochemical Pathways

Research indicates that this compound may impact several biochemical pathways:

  • Neurotransmitter Regulation : Potential modulation of serotonin and dopamine pathways, which are crucial for mood regulation.
  • Cell Proliferation : Inhibition of pathways related to cancer cell proliferation through the targeting of specific proteins involved in cell cycle regulation.

Study 1: Serotonergic Activity

A study conducted on similar benzothiophene derivatives demonstrated significant binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression.

Study 2: Inhibition of HuR Protein

Research on related compounds indicated that they could inhibit HuR protein's activity, leading to decreased tumor growth in preclinical models. This finding highlights the potential for developing novel anticancer therapies based on this compound's structural characteristics.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC20H24N2OPotential serotonergic activity; inhibition of HuR
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamideC18H18N2O1SAnticancer properties; RNA-binding inhibition
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamideC18H20ClN3OSerotonergic activity; gastrointestinal effects

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